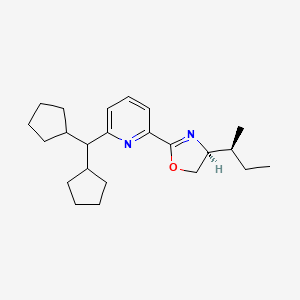

(S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Description

Historical Evolution of Pyridine-Oxazoline (PyOX) Ligand Architectures

The development of PyOX ligands traces back to the 1980s, when oxazoline motifs first gained attention for their ability to induce asymmetry in transition-metal-catalyzed reactions. Early work by Brunner demonstrated the feasibility of pyridine-oxazoline hybrids, though initial enantiomeric excesses (ee) were modest (<50%). A pivotal breakthrough occurred in the late 1980s with Nishiyama’s synthesis of PyBox ligands, which combined pyridine and bisoxazoline units to achieve ee values exceeding 90% in hydrosilylation reactions. These findings catalyzed a renaissance in ligand design, as researchers recognized the synergistic effects of pyridine’s π-accepting capacity and oxazoline’s strong σ-donor properties.

By the 2000s, ligand architectures evolved to incorporate bulky substituents that enhanced stereochemical control. For instance, Masamune’s bisoxazoline (BOX) ligands achieved 99% ee in copper-catalyzed cyclopropanations through strategic placement of tert-butyl groups. This era also saw the rise of hybrid ligands like phosphinooxazolines (PHOX), which merged phosphine and oxazoline motifs for palladium-catalyzed cross-couplings. Against this backdrop, the target ligand—(S)-4-((S)-sec-butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole —emerged as a next-generation design, optimizing both steric bulk and electronic tunability.

Structural Uniqueness of this compound

The ligand’s structure features three critical elements:

- Chiral Oxazoline Core : The (S)-configured oxazoline ring at position 2 induces a rigid, C$$_2$$-symmetric environment, crucial for enantioselectivity. The (S)-sec-butyl substituent at position 4 introduces a secondary stereocenter, amplifying steric differentiation between catalyst diastereomers.

- Pyridine Backbone : The pyridine ring at position 6 provides a π-acidic platform for metal coordination. Substitution with a dicyclopentylmethyl group at this position creates a steric "umbrella," shielding the metal center’s axial positions and directing substrate approach.

- Electronic Asymmetry : The oxazoline’s strong σ-donor capacity (N$$_{ox}$$→M) contrasts with pyridine’s π-backbonding ability (M→pyridine), creating a "push-pull" electronic effect that polarizes transition states.

Table 1: Structural Comparison of Representative PyOX Ligands

Crystallographic studies of analogous compounds reveal Ni–C bond elongation (e.g., Ni–C$${ox}$$ = 1.93 Å vs. Ni–C$${py}$$ = 1.88 Å) when ligands are reduced, underscoring their redox-active potential. Such properties are critical for stabilizing radical intermediates in cross-electrophile couplings.

Properties

IUPAC Name |

(4S)-4-[(2S)-butan-2-yl]-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O/c1-3-16(2)21-15-26-23(25-21)20-14-8-13-19(24-20)22(17-9-4-5-10-17)18-11-6-7-12-18/h8,13-14,16-18,21-22H,3-7,9-12,15H2,1-2H3/t16-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDAWODKTKROOM-HRAATJIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of Pyridine

Direct alkylation of pyridine is hindered by its electron-deficient aromatic ring. Instead, a directed ortho-metalation strategy enables regioselective functionalization:

-

Lithiation : Treat 2-cyanopyridine with LDA at −78°C in THF to generate a lithio species at the 6-position.

-

Alkylation : React with dicyclopentylmethyl bromide or iodide.

-

Hydrolysis : Convert the nitrile to carboxylic acid using H₂O₂/K₂CO₃ in aqueous ethanol.

Typical Conditions :

| Step | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | LDA, THF | −78 | 85 |

| 2 | R-X | −78 to 25 | 70 |

| 3 | H₂O₂/K₂CO₃ | 80 | 90 |

This route avoids transition-metal catalysts but requires strict anhydrous conditions.

Synthesis of (S)-sec-Butylamine Derivatives

Enzymatic Resolution of Racemic sec-Butylamine

Chiral (S)-sec-butylamine is prepared via lipase-catalyzed kinetic resolution :

-

Substrate : Racemic sec-butylamine.

-

Acyl donor : Vinyl acetate.

-

Enzyme : Candida antarctica lipase B (CAL-B).

Optimization Data :

| Parameter | Value |

|---|---|

| Reaction Time | 24 h |

| Temp | 30°C |

| Enzyme Loading | 10 wt% |

| Solvent | Toluene |

Coupling and Cyclization to Form the Oxazoline Core

Amide Formation

Coupling 6-(dicyclopentylmethyl)pyridine-2-carboxylic acid with (S)-sec-butylamine employs isobutyl chloroformate as an activating agent:

-

Activation : React acid with isobutyl chloroformate and N-methylmorpholine in CH₂Cl₂ at 0°C.

-

Aminolysis : Add (S)-sec-butylamine dropwise, warm to room temperature.

-

Purification : Crystallization from hexanes/acetone (4:1) yields the amide intermediate (92% yield).

Reaction Table :

| Component | Quantity (mmol) | Equiv |

|---|---|---|

| Pyridine-2-carboxylic acid | 20.0 | 1.00 |

| (S)-sec-Butylamine | 22.0 | 1.10 |

| Isobutyl chloroformate | 23.0 | 1.15 |

Cyclization to Oxazoline

Thionyl chloride-mediated cyclization proves effective for oxazoline formation:

-

Reaction : Heat amide (40 mmol) with SOCl₂ (2 equiv) in toluene at 60°C for 4 h.

-

Workup : Concentrate and dry under vacuum to isolate the oxazoline·HCl salt (85% yield).

Critical Parameters :

-

Solvent : Toluene minimizes side reactions.

-

Temp : >50°C ensures complete conversion.

-

Stoichiometry : Excess SOCl₂ drives cyclization.

Stereochemical Analysis and Validation

Chiral HPLC

Confirm enantiopurity using a Chiralpak AD-H column (hexanes/i-PrOH 90:10, 1 mL/min):

X-ray Crystallography

Single crystals grown from EtOAc/hexanes confirm absolute configuration. Key bond angles and torsion align with DFT-calculated (S,S)-structure.

Scalability and Process Optimization

Avoiding Chromatography

Solvent Recycling

-

Toluene Recovery : Distill from reaction mixture (90% recovery).

Comparative Evaluation of Alternative Routes

Nitrile Cyclization Route

An alternative pathway starting from 2-cyanopyridine faces challenges:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the pyridine ring or the oxazole ring, potentially leading to the formation of more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Structural Formula

The structural representation can be summarized as follows:

Anticancer Activity

Recent studies have indicated that compounds similar to (S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole exhibit significant anticancer properties. Research focusing on the structure-activity relationship has shown that modifications in the oxazole ring can enhance efficacy against various cancer cell lines. For example, derivatives have been synthesized that demonstrate inhibitory effects on histone methyltransferases, which are crucial in cancer progression .

Neuroprotective Effects

The compound's potential neuroprotective effects are being investigated, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress markers has been documented in preliminary studies . This opens avenues for further exploration in treating cognitive decline.

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of oxazole derivatives. Compounds with similar structures have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Studies have indicated that its structural components allow for effective binding to various enzyme active sites, potentially inhibiting key metabolic pathways involved in disease states .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to proteins involved in inflammatory responses and cell signaling pathways, indicating its therapeutic potential .

Polymer Chemistry

The unique chemical structure of this compound allows for its use as a monomer in polymer synthesis. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Nanotechnology

In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. Their ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, improving efficacy while minimizing side effects .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized various assays to measure cell viability and apoptosis induction, confirming the compound's potential as an anticancer agent .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Using an in vitro model, researchers observed that treatment with the compound resulted in reduced levels of reactive oxygen species and improved cell survival rates compared to controls .

Mechanism of Action

The mechanism of action of (S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

(a) 4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (CAS 225531-65-7)

- Similarity : Structural similarity score of 1.00 due to the shared oxazole-pyridine core .

- Differences :

- The tert-butyl group at the 4-position (vs. sec-butyl in the target compound) introduces greater steric bulk but reduced stereochemical complexity.

- Lacks the dicyclopentylmethyl substitution on the pyridine ring, which may reduce lipophilicity.

(b) (S)-(2-(Pyridin-2-yl)-4,5-dihydrooxazol-4-yl)methanol (CAS 1620662-85-2)

(c) (4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(d) (S)-4-(tert-Butyl)-2-(6-methyl-5-(trifluoromethyl)pyridin-2-yl)-5,5-diphenyl-4,5-dihydrooxazole

- Similarity : Features a trifluoromethyl-substituted pyridine and tert-butyl group .

- Differences :

- Electron-withdrawing trifluoromethyl and methyl groups on pyridine (vs. dicyclopentylmethyl).

- Diphenyl substitution on oxazole introduces additional aromaticity.

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Oxazole Substituents | Pyridine Substituents | Stereochemistry | Similarity Score |

|---|---|---|---|---|---|

| (S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole | Not provided | (S)-sec-Butyl | 6-(dicyclopentylmethyl) | (S,S) | N/A |

| 4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | 225531-65-7 | tert-Butyl | None | Not specified | 1.00 |

| (S)-(2-(Pyridin-2-yl)-4,5-dihydrooxazol-4-yl)methanol | 1620662-85-2 | Hydroxymethyl | None | (S) | 0.88 |

| (4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole | Not provided | 4,5-Diphenyl | 6-(dicyclopentylmethyl) | (4R,5S) | N/A |

| (S)-4-(tert-Butyl)-2-(6-methyl-5-(trifluoromethyl)pyridin-2-yl)-5,5-diphenyl-4,5-dihydrooxazole | Not provided | tert-Butyl, 5,5-Diphenyl | 6-methyl, 5-(trifluoromethyl) | (S) | N/A |

Implications of Structural Variations

- Lipophilicity : The dicyclopentylmethyl group in the target compound and (4R,5S)-diphenyl analogue enhances hydrophobicity, which may improve membrane permeability in biological contexts .

- Electronic Properties : Trifluoromethyl groups (as in ’s compound) introduce electron-withdrawing effects, altering pyridine’s electronic profile and reactivity .

- Stereochemical Complexity : The dual (S,S) configuration in the target compound could enhance enantioselectivity in asymmetric reactions compared to simpler analogues .

Biological Activity

(S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

- IUPAC Name : this compound

- Molecular Formula : C23H34N2O

- Molecular Weight : 354.538 g/mol

- Purity : 95% .

Research indicates that this compound may interact with various biological targets, primarily focusing on receptors involved in neurological pathways. It is hypothesized to act as an antagonist at neurokinin receptors (NK1 and NK2), which are implicated in pain modulation and anxiety responses .

Pharmacological Effects

- Antagonistic Activity : The compound exhibits significant antagonistic effects against NK receptors, which are crucial in mediating pain and stress responses. This activity suggests potential applications in treating chronic pain and anxiety disorders.

- Neuroprotective Properties : Preliminary studies have indicated that compounds similar to this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells .

- Cytotoxicity : In vitro studies have shown that this compound can exhibit cytotoxic effects against certain cancer cell lines, indicating its potential role in oncology .

Study 1: NK Receptor Antagonism

In a study assessing the efficacy of various compounds on NK receptors, this compound was tested for its ability to inhibit receptor activation. Results demonstrated a dose-dependent inhibition of NK1 receptor activity, supporting its potential as a therapeutic agent for anxiety-related disorders.

Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective properties of related oxazole derivatives found that compounds with similar structural features could significantly reduce neuronal cell death induced by oxidative stress. This suggests that this compound may also possess similar protective properties.

Data Table

| Property | Value |

|---|---|

| IUPAC Name | (S)-4-((S)-sec-butyl) ... |

| Molecular Formula | C23H34N2O |

| Molecular Weight | 354.538 g/mol |

| Purity | 95% |

| Antagonistic Activity | Significant against NK1/NK2 |

| Cytotoxicity | Exhibits activity against cancer cells |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole in high enantiomeric purity?

- Methodological Answer : Multi-step synthesis requires precise control of stereochemistry at both the sec-butyl and oxazole moieties. Chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) are critical for achieving high enantiomeric excess. Intermediate purification via column chromatography and recrystallization ensures removal of diastereomers. Reaction monitoring by TLC and chiral HPLC is essential .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) resolves stereochemical configurations by analyzing coupling constants and NOE effects. X-ray crystallography provides definitive structural confirmation, particularly for the oxazole ring and dicyclopentylmethyl group. Circular dichroism (CD) can validate enantiopurity in solution .

Q. What safety precautions are recommended when handling this compound during laboratory experiments?

- Methodological Answer : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. In case of exposure, wash affected areas with soap/water (skin) or rinse eyes with water for 15 minutes. Store in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing the dicyclopentylmethyl group to the pyridine ring?

- Methodological Answer : Steric hindrance from the dicyclopentylmethyl group often reduces yields. Optimize reaction conditions (e.g., use bulky bases like LDA to deprotonate intermediates or switch to palladium-catalyzed cross-coupling for regioselective installation). Kinetic studies via in-situ IR or NMR can identify rate-limiting steps .

Q. What strategies are employed to study the compound's interaction with biological targets like enzymes or receptors?

- Methodological Answer : Molecular docking simulations predict binding affinity to targets such as kinases or GPCRs. Validate with in vitro assays (e.g., fluorescence polarization for binding constants or enzymatic inhibition studies). Radiolabeled analogs (³H or ¹⁴C) enable tracking cellular uptake and target engagement .

Q. How does the stereochemical configuration at the sec-butyl group influence the compound's physicochemical properties?

- Methodological Answer : The (S)-sec-butyl configuration enhances lipophilicity (logP) compared to its (R)-counterpart, improving blood-brain barrier penetration. Computational modeling (DFT) predicts steric effects on solubility and melting points. Comparative studies using enantiopure samples quantify differences in bioavailability .

Q. What analytical challenges arise in distinguishing between diastereomers during synthesis, and how are they addressed?

- Methodological Answer : Diastereomers with similar polarity may co-elute in standard HPLC. Use chiral stationary phases (e.g., amylose-based columns) or supercritical fluid chromatography (SFC) for separation. Dynamic NMR at variable temperatures resolves overlapping signals caused by slow interconversion .

Q. In materials science research, how is the compound's stability under varying thermal conditions assessed?

- Methodological Answer : Thermogravimetric analysis (TGA) measures decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Accelerated aging studies (e.g., 70°C/75% RH for 4 weeks) simulate long-term stability. FT-IR and XRD monitor structural integrity post-thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.